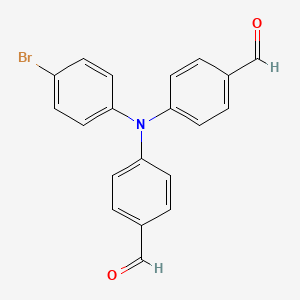

4,4'-((4-Bromophenyl)azanediyl)dibenzaldehyde

Übersicht

Beschreibung

4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde is an organic compound with the molecular formula C20H14BrNO2 and a molecular weight of 380.24 g/mol . This compound is characterized by the presence of a bromophenyl group and two benzaldehyde groups connected via an azanediyl linkage. It is typically found as a white to light yellow solid and is soluble in organic solvents such as ether and chloroform .

Vorbereitungsmethoden

The synthesis of 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde typically involves organic synthesis techniques. One common method includes the reaction of 4-bromophenylamine with benzaldehyde under specific conditions to form the desired product . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the reactants and products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 4,4'-((4-Bromophenyl)azanediyl)dibenzaldehyde exhibit promising anticancer properties. The presence of the bromophenyl group enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, making them potential candidates for further drug development .

1.2 Enzyme Inhibition

The compound has been identified as a potential inhibitor of several cytochrome P450 enzymes (CYPs). Specifically, it acts as an inhibitor for CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . This property is significant for drug metabolism studies and could lead to the development of safer pharmaceuticals by minimizing adverse drug interactions.

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films is advantageous for use in OLEDs, where it can serve as an electron transport layer or as part of the emissive layer . Research into its photophysical properties suggests that it can enhance the efficiency and stability of OLED devices.

2.2 Sensor Development

The compound's reactivity and structural features allow it to be used in sensor applications, particularly for detecting metal ions or other environmental pollutants. Its ability to form complexes with various metals can be harnessed for developing selective sensors that provide rapid and sensitive detection methods .

Analytical Chemistry

3.1 Chromatographic Applications

In analytical chemistry, this compound has been utilized as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its known purity and stability make it an ideal candidate for calibration purposes in quantitative analyses .

3.2 Spectroscopic Studies

The compound has also been studied using various spectroscopic techniques including UV-Vis and NMR spectroscopy. These studies help in understanding its electronic transitions and molecular dynamics, which are crucial for characterizing new derivatives or related compounds .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a pathway for developing new anticancer agents based on this scaffold .

Case Study 2: Sensor Application

A recent study focused on developing a sensor using this compound to detect lead ions in water samples. The sensor exhibited high sensitivity with a detection limit in the low ppb range, showcasing its potential for environmental monitoring applications .

Wirkmechanismus

The mechanism of action of 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form Schiff bases with amines, which can then participate in further chemical reactions . The bromophenyl group can undergo substitution reactions, leading to the formation of new compounds with different properties . These interactions enable the compound to be used in the synthesis of a wide range of molecules with diverse applications .

Vergleich Mit ähnlichen Verbindungen

4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde can be compared with similar compounds such as:

4,4’-((4-Chlorophenyl)azanediyl)dibenzaldehyde: Similar structure but with a chlorine atom instead of bromine.

4,4’-((4-Methylphenyl)azanediyl)dibenzaldehyde: Contains a methyl group instead of a halogen, which can affect its chemical behavior and applications.

4,4’-((4-Nitrophenyl)azanediyl)dibenzaldehyde:

These comparisons highlight the uniqueness of 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

4,4'-((4-Bromophenyl)azanediyl)dibenzaldehyde, also known by its CAS number 167859-41-8, is an organic compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a central azanediyl group flanked by two bromophenyl groups and two aldehyde functionalities. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes or modulating receptor activities through allosteric interactions.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmission.

- Receptor Modulation : The compound could act on various receptors, influencing signaling pathways associated with diseases like cancer or neurodegenerative disorders.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties, making them candidates for further exploration in treating infections.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting utility in treating inflammatory diseases.

Case Studies

-

Enzyme Inhibition Studies :

A study evaluated the inhibitory effects of various benzaldehyde derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds similar to this compound were found to exhibit IC50 values ranging from 0.050 µM to 25.30 µM against AChE, indicating strong inhibition compared to standard drugs like donepezil . -

Cytotoxicity Assays :

In vitro assays using cancer cell lines revealed that certain derivatives of the compound exhibited significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic applications . -

Antimicrobial Testing :

A series of tests against various bacterial strains indicated that compounds derived from this compound showed promising antimicrobial activity, supporting further investigation into their potential as antibiotics.

Data Summary Table

Eigenschaften

IUPAC Name |

4-(N-(4-bromophenyl)-4-formylanilino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO2/c21-17-5-11-20(12-6-17)22(18-7-1-15(13-23)2-8-18)19-9-3-16(14-24)4-10-19/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEUNAHKFOPYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.